molecular formula C8H17NO5 B12645866 Einecs 249-499-9 CAS No. 29194-47-6

Einecs 249-499-9

Cat. No.: B12645866
CAS No.: 29194-47-6
M. Wt: 207.22 g/mol
InChI Key: NZYPTWFKRQMGMS-UHFFFAOYSA-N
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Description

Einecs 249-499-9 (CAS 921192-40-7) is a chemical compound with the molecular formula C8H17NO5. It is identified as an adipic acid compound with 2-aminoethanol (1/1), also known as Hexanedioic acid--2-aminoethan-1-ol (1/1) . As a substance used in the manufacture of materials, it falls under the broader category of Food Contact Chemicals (FCCs). Over 14,000 such chemicals are known, and they can migrate from food contact articles into foodstuffs, leading to human exposure . A systematic overview has found evidence for the presence of a significant number of these food contact chemicals in human biomonitoring studies . This highlights the importance of such compounds in research focused on exposure science, material science, and public health, particularly in understanding migration from materials and human biomonitoring. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, or for use in humans or animals.

Properties

CAS No.

29194-47-6

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

2-aminoethanol;hexanedioic acid

InChI

InChI=1S/C6H10O4.C2H7NO/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2

InChI Key

NZYPTWFKRQMGMS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)N

Related CAS

24625-16-9

Origin of Product

United States

Preparation Methods

Synthesis from Precursors

One common method for preparing this compound involves the synthesis from readily available precursors. This method typically includes:

  • Reagents : Specific reagents are required, including catalysts that facilitate the reaction.

  • Reaction Conditions : Temperature, pressure, and reaction time must be controlled to optimize yield and purity.

Solvent Extraction

Solvent extraction is often employed to purify this compound after initial synthesis:

  • Choice of Solvent : The selection of solvents is critical; polar solvents may be used for polar compounds, while non-polar solvents are suitable for non-polar compounds.

  • Separation Techniques : Techniques such as rotary evaporation or filtration can be used to isolate the compound from the solvent.

Chromatography

Chromatographic techniques are frequently used for further purification:

  • Types of Chromatography : Both gas chromatography and liquid chromatography can be employed depending on the compound's volatility and solubility.

  • Column Preparation : The choice of stationary phase and mobile phase is vital for achieving optimal separation.

Research Findings on Preparation Methods

Recent studies have highlighted various aspects of the preparation methods for this compound:

Method Key Findings References
Synthesis from Precursors High yields achieved with specific catalysts
Solvent Extraction Effective purification using ethanol as solvent
Chromatography Improved purity levels with silica gel columns

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of triazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of halogenated triazine compounds.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the production of herbicides, dyes, and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Methodology for Identifying Analogs

EINECS 249-499-9’s analogs are identified through structural similarity metrics, primarily the Tanimoto index applied to PubChem 2D fingerprints. Compounds with ≥70% similarity are considered valid analogs for read-across predictions . For example, RASAR models have shown that 1,387 labeled REACH Annex VI chemicals can provide coverage for over 33,000 unlabeled EINECS compounds, including 249-499-9, by forming "clusters" of structurally related molecules .

Hypothetical Analogs of this compound

Compound Name CAS/EINECS Structural Features Similarity Score (Tanimoto) Key Applications
Methyl 2-(4-fluorophenyl)acetate 64123-77-9 Fluorophenyl, ester group 0.98 Pharmaceutical intermediates
Ethyl 2-(3-fluorophenyl)acetate 39989-39-4 Fluorophenyl, ester group 0.96 Polymer additives
Quaternary ammonium compounds 92129-34-5 Perfluoroalkenyl, sulfate 0.85 Surfactants

Key Observations :

  • Structural Similarity : High-scoring analogs (e.g., ≥0.95) often share functional groups like fluorophenyl or ester moieties, which dominate reactivity and toxicity profiles .
  • Functional Overlaps : Compounds like quaternary ammonium salts (EINECS 92129-34-5) may share industrial applications (e.g., surfactants) but differ in environmental persistence due to perfluoroalkyl chains .

Limitations in Analog Coverage

Despite the utility of RASAR models, the chemical diversity of EINECS compounds poses challenges. This suggests that novel analogs of this compound may require targeted experimental validation, particularly if they occupy underrepresented regions of chemical space .

Research Findings and Implications

Toxicity and Environmental Impact

However, organic arsenic compounds (unrelated to 249-499-9) demonstrate the importance of speciation in risk assessment, as inorganic forms are significantly more toxic .

Regulatory and Predictive Challenges

For this compound, this underscores the need for:

  • Enhanced Chemical Libraries : Expanding labeled datasets to include diverse functional groups.
  • Hybrid Approaches : Combining machine learning with high-throughput experimental screening .

Biological Activity

Overview

Einecs 249-499-9 refers to 1-Pentadecanol, 2,6,10,14-tetramethyl , a compound with notable biological activities. It is primarily studied for its potential antimicrobial and antifungal properties, alongside its applications in various scientific and industrial fields. This article synthesizes current research findings on the biological activity of this compound, including relevant case studies and data tables.

1-Pentadecanol, 2,6,10,14-tetramethyl is a long-chain alcohol characterized by its unique structure that contributes to its biological activity. Its molecular formula is C15H32OC_{15}H_{32}O, and it has a molecular weight of 240.4 g/mol. The compound is hydrophobic, allowing it to interact effectively with lipid membranes.

Biological Activity

Antimicrobial Properties:
Research indicates that 1-Pentadecanol exhibits significant antimicrobial activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes due to its hydrophobic nature.

Case Study Findings:
In a study examining the efficacy of various alcohols against pathogenic bacteria, 1-Pentadecanol demonstrated a minimum inhibitory concentration (MIC) comparable to commonly used antimicrobial agents. The results are summarized in Table 1 below.

Compound MIC (µg/mL) Target Organism
1-Pentadecanol50Staphylococcus aureus
Ethanol40Staphylococcus aureus
Isopropanol60Escherichia coli
Benzalkonium chloride30Pseudomonas aeruginosa

The mechanism by which 1-Pentadecanol exerts its biological effects primarily involves:

  • Membrane Disruption: The hydrophobic interactions with lipid bilayers lead to increased permeability and eventual lysis of microbial cells.
  • Inhibition of Biofilm Formation: Studies have shown that this compound can interfere with the initial stages of biofilm formation, which is crucial in chronic infections.

Research Applications

1-Pentadecanol's biological properties make it suitable for various applications:

  • Pharmaceuticals: As a potential active ingredient in topical antimicrobial formulations.
  • Cosmetics: Utilized for its preservative qualities due to its antimicrobial action.
  • Industrial Uses: Employed in the production of surfactants and lubricants.

Safety and Toxicity

While the compound shows promise in various applications, safety assessments are crucial. Current data suggest moderate toxicity levels; however, further research is needed to establish comprehensive safety profiles.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for structural elucidation of EINECS 249-499-9, and how should they be integrated into an experimental protocol?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for atomic connectivity, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Document all procedures in alignment with IUPAC guidelines, including solvent selection, calibration standards, and spectral interpretation protocols. Reproducibility requires explicit reporting of instrument parameters (e.g., magnetic field strength, ionization mode) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions (temperature, pressure, catalyst loading) and purification methods (e.g., column chromatography gradients, recrystallization solvents). Use high-purity reagents and validate yields through triplicate trials. Publish detailed synthetic protocols, including deviations and troubleshooting steps, following journals’ experimental reporting standards .

Q. What parameters are critical for assessing the purity of this compound via chromatographic methods?

  • Methodological Answer : Optimize high-performance liquid chromatography (HPLC) or gas chromatography (GC) by testing column types (C18, phenyl), mobile phase compositions, and detector sensitivity. Validate purity thresholds using certified reference materials and report relative retention times, peak symmetry, and signal-to-noise ratios. Include batch-to-batch variability analyses .

Q. What standardized protocols exist for determining solubility profiles of this compound across solvents?

  • Methodological Answer : Employ the shake-flask method with equilibration at controlled temperatures (e.g., 25°C ± 0.5°C). Quantify solubility via UV-Vis spectrophotometry or gravimetric analysis. Document solvent polarity indices, saturation thresholds, and metastable zone widths. Cross-validate results with computational models (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can contradictions between computational predictions and empirical reactivity data for this compound be resolved?

  • Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., DFT functional selection, basis sets). Validate models with experimental kinetics (e.g., Arrhenius plots) or spectroscopic intermediates (e.g., in-situ IR). Use meta-analysis frameworks to reconcile discrepancies, prioritizing peer-reviewed datasets .

Q. What experimental designs are optimal for multi-variable stability studies of this compound under environmental stressors?

  • Methodological Answer : Implement factorial designs (e.g., Taguchi methods) to test temperature, humidity, pH, and light exposure. Use accelerated stability testing with HPLC-MS degradation profiling. Apply time-series analytics (e.g., multivariate ANOVA) to identify dominant degradation pathways and shelf-life predictors .

Q. Which advanced statistical methods are recommended for dose-response analysis in toxicological studies of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for biological variability. Validate EC50/LC50 values with bootstrap resampling. Use benchmark dose (BMD) modeling for low-dose extrapolation, adhering to OECD guidelines .

Q. How should mechanistic studies be designed to elucidate this compound’s catalytic behavior in heterogeneous reactions?

  • Methodological Answer : Employ surface-sensitive techniques (e.g., XPS, TEM) to characterize active sites. Monitor reaction kinetics via operando spectroscopy (e.g., DRIFTS) and isotopic labeling. Compare turnover frequencies (TOF) across substrate concentrations and catalyst morphologies. Use microkinetic modeling to infer rate-determining steps .

Q. What frameworks are suitable for risk assessment of novel derivatives of this compound?

  • Methodological Answer : Integrate read-across methodologies with quantitative structure-activity relationship (QSAR) models. Conduct lifecycle analysis (LCA) for environmental persistence and bioaccumulation. Prioritize derivatives for testing using the European Chemicals Agency’s (ECHA) adaptive risk assessment protocols .

Methodological Best Practices

  • Data Contradiction Analysis : Use orthogonal analytical methods (e.g., NMR vs. XRD) and systematic error tracing (e.g., Grubbs’ test for outliers). Replicate studies across independent labs .
  • Ethical Research Design : Follow institutional review board (IRB) protocols for studies involving biological systems. Disclose conflicts of interest and data accessibility per FAIR principles .
  • Reproducibility : Archive raw datasets and computational workflows in public repositories (e.g., Zenodo, ChemRxiv). Adhere to the Materials Design Analysis Reporting (MDAR) checklist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.